trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate
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Overview
Description
Preparation Methods
Arnebin 1 can be extracted from the roots of Arnebia nobilis using high-performance thin-layer chromatography (HPTLC). The chromatography is performed on silica gel HPTLC aluminum plates with a mobile phase consisting of toluene, ethyl acetate, and formic acid in the ratio of 80:19:01 (v/v) . This method allows for the efficient separation and quantification of Arnebin 1.
Chemical Reactions Analysis
Arnebin 1 undergoes various chemical reactions, including:
Oxidation: Arnebin 1 can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: Arnebin 1 can undergo substitution reactions, particularly at the quinone moiety, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are different quinone and hydroquinone derivatives .
Scientific Research Applications
Arnebin 1 has a wide range of scientific research applications:
Mechanism of Action
Arnebin 1 exerts its effects through the phosphoinositide 3-kinase (PI3K)-dependent pathway. It promotes the expression of endothelial nitric oxide synthase (eNOS), vascular endothelial growth factor (VEGF), and hypoxia-inducible factor (HIF)-1α. This leads to enhanced endothelial cell proliferation, migration, and tube formation, which are crucial for wound healing and angiogenesis .
Comparison with Similar Compounds
Arnebin 1 is part of a group of naphthoquinone derivatives found in various Arnebia species. Similar compounds include:
Arnebin 2: Another naphthoquinone derivative with similar wound-healing properties.
Arnebin 3: Known for its antibacterial and antifungal activities.
Arnebin 4: Exhibits anti-inflammatory and anticancer properties.
Arnebin 5: Has been shown to have antiviral activities.
Arnebin 6: Known for its antiamoebic properties.
Arnebin 7: Promotes cell proliferation and migration similar to Arnebin 1.
Arnebin 1 is unique due to its potent wound-healing properties and its ability to promote angiogenesis through the PI3K-dependent pathway .
Properties
CAS No. |
14240-12-1 |
---|---|
Molecular Formula |
C4H16CoN7O7 |
Molecular Weight |
333.15 g/mol |
IUPAC Name |
cobalt(3+);ethane-1,2-diamine;nitrate;dinitrite |
InChI |
InChI=1S/2C2H8N2.Co.NO3.2HNO2/c2*3-1-2-4;;2-1(3)4;2*2-1-3/h2*1-4H2;;;2*(H,2,3)/q;;+3;-1;;/p-2 |
InChI Key |
SXOWHZGOECKXMD-UHFFFAOYSA-L |
SMILES |
C(CN)N.C(CN)N.N(=O)[O-].N(=O)[O-].[N+](=O)([O-])[O-].[Co+3] |
Canonical SMILES |
C(CN)N.C(CN)N.N(=O)[O-].N(=O)[O-].[N+](=O)([O-])[O-].[Co+3] |
Origin of Product |
United States |
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